ossosteroidi

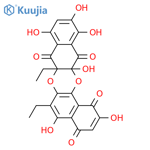

Oxosteroids are a class of steroid compounds characterized by the presence of an oxo group at C-20 and a ketone group at C-17. These unique structural features distinguish them from other steroid derivatives such as sterols, triterpenes, and gonane derivatives. Oxosteroids are widely found in various plants, fungi, and marine organisms, where they often serve protective or signaling functions.

Structurally, oxosteroids possess a 20-oxo-21-hydroxycholestane skeleton with diverse functional groups that can vary depending on the specific compound. Their biosynthesis involves modifications of the primary sterol pathway, leading to the introduction of an additional double bond and subsequent oxidation at positions C-20 and C-17.

Oxosteroids have garnered significant interest in natural product research due to their potential biological activities. These include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Due to these promising pharmacological potentials, oxosteroids are often isolated from various sources for further investigation and development into pharmaceuticals or bioactive agents.

In recent years, advancements in analytical techniques have facilitated the identification and characterization of oxosteroids, contributing to a deeper understanding of their biological roles and therapeutic applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

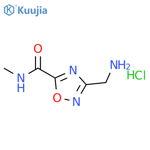

|

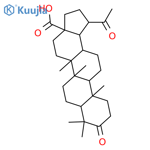

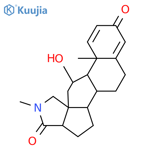

3-Hydroxy-30-nor-20-oxo-28-lupanoic acid; 3β-form, 3-Ketone | 103592-04-7 | C29H44O4 |

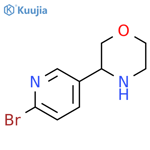

|

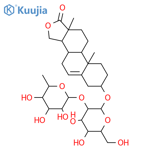

3-Hydroxy-16-oxaandrost-5-en-17-one; 3β-form, 3-O-[α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranoside] | 2098642-64-7 | C30H46O12 |

|

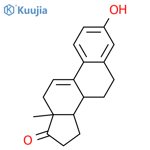

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one; 14β-form | 4349-00-2 | C18H20O2 |

|

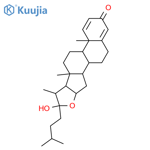

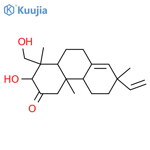

22-Hydroxyfurosta-1,4-dien-3-one | 161776-74-5 | C27H40O3 |

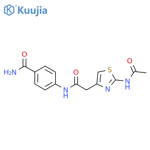

|

Kurchamide | 148717-72-0 | C21H27NO3 |

|

Kurchamide; N-De-Me | 609343-72-8 | C20H25NO3 |

|

8(14),15-Isopimaradiene-2,3,18-triol; (2α,3β)-form, 2-Ketone | 1234562-15-2 | C20H30O3 |

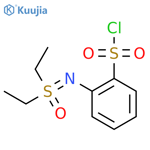

|

Jaborosalactol 21 | 643752-92-5 | C28H37ClO6 |

|

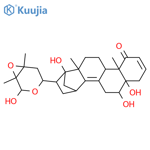

Jaborosalactol 21; 5-Dechloro, 5α-hydroxy | 643752-91-4 | C28H38O7 |

|

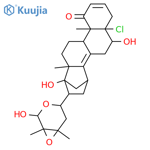

Islandoquinone | 198141-09-2 | C24H18O12 |

Letteratura correlata

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

Fornitori consigliati

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati